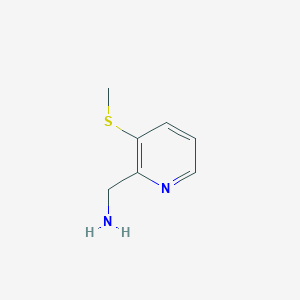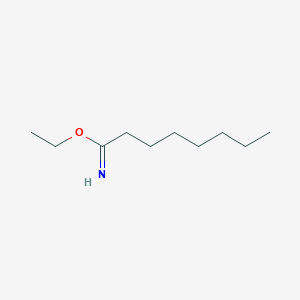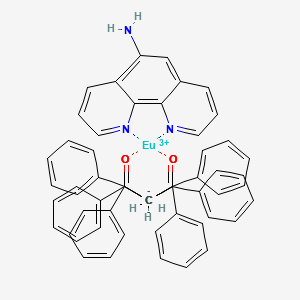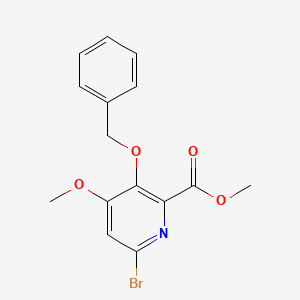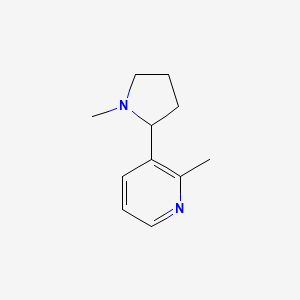
3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-METHYLNICOTINE is a chiral compound that belongs to the class of alkaloids It is structurally similar to nicotine, a well-known stimulant found in tobacco
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-METHYLNICOTINE typically involves the alkylation of 2-methylpyridine with a suitable alkylating agent. One common method is the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield (+/-)-2-METHYLNICOTINE.
Industrial Production Methods
Industrial production of (+/-)-2-METHYLNICOTINE often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-METHYLNICOTINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert (+/-)-2-METHYLNICOTINE to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of (+/-)-2-METHYLNICOTINE.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+/-)-2-METHYLNICOTINE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: (+/-)-2-METHYLNICOTINE is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)-2-METHYLNICOTINE involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including stimulation of neurotransmitter release and modulation of neuronal activity.
Comparison with Similar Compounds
(+/-)-2-METHYLNICOTINE is structurally similar to other alkaloids such as nicotine and anabasine. it exhibits unique properties that distinguish it from these compounds:
Nicotine: While both compounds interact with nicotinic acetylcholine receptors, (+/-)-2-METHYLNICOTINE has a different binding affinity and pharmacological profile.
Anabasine: Similar to nicotine, anabasine also interacts with nicotinic receptors, but (+/-)-2-METHYLNICOTINE has distinct chemical reactivity and biological effects.
List of Similar Compounds
- Nicotine
- Anabasine
- Anatabine
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3 |
InChI Key |
VNCAJINVSUVLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


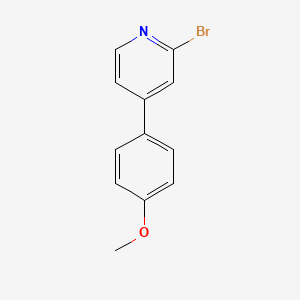
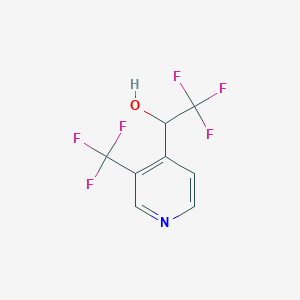
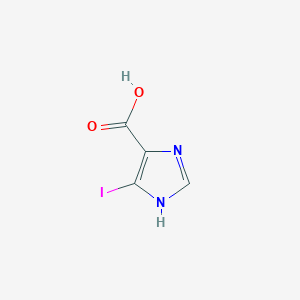
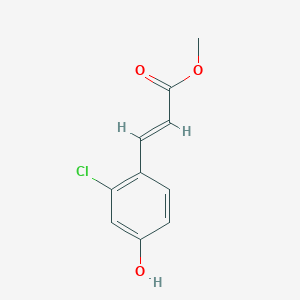


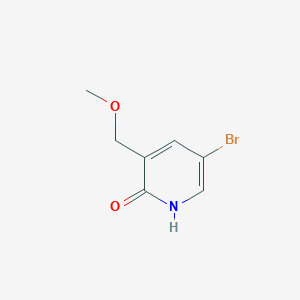
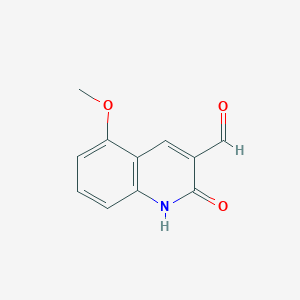
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
